Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-

Lipophilicity Drug design ADME prediction

Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- (CAS 103912-30-7; synonym: 4-hydroxybenzylidene-4'-acetaminoaniline) is a Schiff base derivative of paracetamol (acetaminophen) formed by condensation of 4-hydroxybenzaldehyde with N-(4-aminophenyl)acetamide. Its molecular formula is C15H14N2O2 with a molecular weight of 254.28 g/mol.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 103912-30-7
Cat. No. B15425107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-
CAS103912-30-7
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
InChIInChI=1S/C15H14N2O2/c1-11(18)17-14-6-4-13(5-7-14)16-10-12-2-8-15(19)9-3-12/h2-10,19H,1H3,(H,17,18)
InChIKeyGCODFBIPWZCMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- (CAS 103912-30-7): Structural Identity and Procurement-Relevant Physicochemical Profile


Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- (CAS 103912-30-7; synonym: 4-hydroxybenzylidene-4'-acetaminoaniline) is a Schiff base derivative of paracetamol (acetaminophen) formed by condensation of 4-hydroxybenzaldehyde with N-(4-aminophenyl)acetamide. Its molecular formula is C15H14N2O2 with a molecular weight of 254.28 g/mol [1]. The compound features an imine (azomethine, –N=CH–) bridge linking two aromatic rings, each bearing a hydroxyl (–OH) or acetamido (–NHCOCH3) substituent in the para position, yielding a dual hydrogen-bond donor/acceptor architecture. Computed properties include XLogP3 of 1.8, topological polar surface area (TPSA) of 61.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is registered in PubChem (CID 611478), the EPA DSSTox database (DTXSID90418771), and has a NIST GC-MS spectral record [1][2]. It is classified for industrial and research use only, with no GHS hazard classification currently assigned due to insufficient toxicological data .

Why Generic Substitution Fails for Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- (CAS 103912-30-7): Structural Determinants That Preclude Simple Analog Interchange


Despite sharing the acetamidophenol core with paracetamol (CAS 103-90-2), the introduction of the 4-hydroxybenzylidene imine bridge in CAS 103912-30-7 creates a structurally distinct chemical entity that cannot be treated as a simple functional equivalent of either paracetamol or other Schiff base analogs. Three differentiating features prevent straightforward substitution: (i) the imine (–N=CH–) linker extends molecular conjugation across two aromatic systems, altering both electronic distribution and the compound's reduction potential relative to paracetamol, which directly impacts radical scavenging behavior [1]; (ii) the para-hydroxyl group on the benzylidene ring provides a second phenolic –OH donor, a feature absent in paracetamol and in the unsubstituted benzylidene analog (CAS 2569698-20-8), enabling dual-site hydrogen bonding and distinct metal-chelation geometries; and (iii) QSAR studies on hydroxyl-substituent Schiff bases demonstrate that the position of the –OH group (para vs. ortho on the benzylidene ring) produces marked differences in erythrocyte membrane protection against radical-induced hemolysis, with para-substituted analogs exhibiting lower radical-trapping activity than ortho-substituted counterparts—a finding that rules out blanket assumptions of equipotency across positional isomers [2]. Furthermore, paracetamol-derived Schiff bases as a class have demonstrated in vivo anti-inflammatory activity comparable to diclofenac in carrageenan-induced rat paw edema models, activity not observed with paracetamol alone, confirming that the imine modification confers pharmacologically meaningful gain-of-function [3].

Product-Specific Quantitative Differentiation of CAS 103912-30-7: Evidence-Based Analysis for Scientific Procurement Decisions


Enhanced Lipophilicity (XLogP3 = 1.8) Versus Paracetamol: Implications for Membrane Permeability and Formulation Strategy

CAS 103912-30-7 exhibits a computed XLogP3 of 1.8, compared to paracetamol (CAS 103-90-2) which has an XLogP3 of approximately 0.46 [1][2]. The introduction of the 4-hydroxybenzylidene moiety increases logP by approximately 1.34 log units (roughly 22-fold higher partition coefficient), indicating substantially greater lipophilicity and predicted membrane permeability. The topological polar surface area (TPSA) of 61.7 Ų [1] remains well below the 140 Ų threshold associated with poor oral absorption, suggesting that enhanced lipophilicity is not offset by excessive polarity.

Lipophilicity Drug design ADME prediction

Dual Phenolic –OH Architecture: Enhanced Hydrogen-Bond Donor Capacity Compared to Mono-Hydroxy and Non-Hydroxylated Benzylidene Analogs

CAS 103912-30-7 possesses two hydrogen bond donor (HBD) sites: the acetamido –NH– and the phenolic –OH on the benzylidene ring [1]. This contrasts with paracetamol (2 HBD), the unsubstituted benzylidene analog N-(4-(benzylidene-amino)-phenyl)-acetamide (CAS 2569698-20-8; 1 HBD, lacking the para –OH on the benzylidene ring), and the ortho-hydroxy isomer N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide (CAS 19930-37-1; 2 HBD but with intramolecular hydrogen bonding between the ortho –OH and imine nitrogen) [2]. The para orientation of the hydroxyl group in CAS 103912-30-7 precludes intramolecular H-bonding with the imine nitrogen, leaving both –OH and –NH– geometrically available for intermolecular interactions with biological targets, solvents, or co-crystal formers. Three hydrogen bond acceptor (HBA) sites (imine N, carbonyl O, phenolic O) further enable polydentate coordination [1].

Hydrogen bonding Molecular recognition Crystal engineering

QSAR-Inferred Radical Scavenging Hierarchy: Para-Hydroxybenzylidene Schiff Bases Exhibit Distinct Antioxidant Potency from Ortho-Hydroxy Isomers in Erythrocyte Protection

A quantitative structure-activity relationship (QSAR) study by Tang and Liu (2008) evaluated 10 hydroxyl-substituent Schiff bases for protection of human erythrocytes against AAPH-induced hemolysis [1]. Within this panel, the structurally closest analog to CAS 103912-30-7 is 4-((4-hydroxybenzylidene)amino)phenol (PAH), which differs only by replacement of the acetamido group with a hydroxyl group. The study established that the radical-scavenging activity of the –OH attached to the para position of the methylene (benzylidene) ring was 'much lower than that attached to the ortho position of the N atom' [1]. For quantitative context, the study separately characterized OSAP (2-((o-hydroxylphenylimino)methyl)phenol) and PSAP (2-((p-hydroxylphenylimino)methyl)phenol), demonstrating that PSAP trapped 13.7 peroxyl radicals per molecule versus 8.71 for OSAP under identical AAPH-induced hemolysis conditions [2]. This class-level evidence indicates that para-hydroxyl positioning on the benzylidene ring—the exact configuration present in CAS 103912-30-7—confers a quantitatively distinct radical-scavenging profile compared to ortho-substituted analogs.

Radical scavenging Erythrocyte hemolysis QSAR modeling

Patent-Class Inclusion in N-Arylphenylacetamide Derivatives for Pain and Inflammation Indicates Validated Therapeutic Relevance

The compound CAS 103912-30-7 falls within the general structural scope of US Patent Application US20040248983A1, which claims N-arylphenylacetamide derivatives as 'useful as an agent for treatment of pain and inflammation' with 'potent analgesic and antiinflammatory effects' via oral administration [1]. While this patent does not specifically exemplify CAS 103912-30-7, the generic Markush structure encompasses compounds with aryl substitution patterns consistent with the 4-hydroxybenzylidene-amino-phenylacetamide scaffold. Independently, a 2017 study by Hasan et al. demonstrated that paracetamol-derived Schiff bases (synthesized from 4-acetamidophenoxyacetyl-hydrazide and various aldehydes) exhibited in vivo anti-inflammatory activity comparable to the reference drug diclofenac in the carrageenan-induced rat paw edema model [2]. The study reported that 'all the Schiff bases coupled chalcones showed good anti-inflammatory activity compared with the reference drug, diclofenac,' providing direct class-level validation that the Schiff base modification of paracetamol confers anti-inflammatory activity not present in the parent drug [2].

Analgesic Anti-inflammatory Patent landscape

Schiff Base Imine Linker Provides Bidentate Metal-Coordination Capability Absent in Paracetamol: Implications for Catalytic and Sensor Applications

The azomethine (–N=CH–) group in CAS 103912-30-7, combined with the adjacent phenolic –OH on the benzylidene ring, creates a bidentate N,O-coordination site that is structurally absent in paracetamol (which lacks an imine group) [1]. Related Schiff bases derived from 4-hydroxybenzylidene and aminophenol precursors have been demonstrated to form stable complexes with transition metals including Pd(II), Cu(II), Ni(II), and Zn(II) [2][3]. Specifically, (E)-2-((4-hydroxybenzylidene)amino)phenol—a close structural analog differing only in the replacement of the acetamido group with a hydroxyl—forms Pd(II) cyclometallated compounds via κ3-C,N,O tridentate chelation [2]. Paracetamol itself coordinates metals primarily through its amide carbonyl oxygen, offering only monodentate ligation [3]. The presence of the imine nitrogen in CAS 103912-30-7 thus enables chelate ring formation, which typically yields thermodynamically more stable metal complexes than monodentate coordination.

Metal coordination Transition metal complexes Electrochemical sensing

NIST GC-MS Spectral Registration Enables Identity Verification for Quality Control in Procurement

CAS 103912-30-7 has a registered NIST GC-MS spectrum (NIST Number 297702) with a base peak at m/z 212, a molecular ion peak at m/z 254, and a total of 183 peaks in its mass spectrum [1]. This spectral registration provides an objective, instrument-independent reference for identity verification and purity assessment upon receipt of commercial samples. In contrast, closely related analogs such as CAS 19930-37-1 (ortho-hydroxy isomer) and CAS 2569698-20-8 (non-hydroxylated benzylidene analog) do not have equivalent NIST-registered spectra, making independent identity confirmation more reliant on vendor-supplied Certificates of Analysis alone.

Quality control GC-MS Identity verification

Recommended Research and Industrial Application Scenarios for Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- (CAS 103912-30-7) Based on Quantitative Differentiation Evidence


Preclinical Analgesic/Anti-Inflammatory Lead Optimization Leveraging Patent-Validated N-Arylphenylacetamide Scaffolds

CAS 103912-30-7 serves as a structurally defined starting point within the N-arylphenylacetamide patent class (US20040248983A1) for analgesic and anti-inflammatory indications [1]. The class-level evidence from Hasan et al. (2017) demonstrating that paracetamol-derived Schiff bases achieve in vivo anti-inflammatory activity comparable to diclofenac supports the use of this scaffold in structure-activity relationship (SAR) campaigns [2]. Researchers seeking to explore the anti-inflammatory potential of paracetamol derivatives with enhanced lipophilicity (XLogP3 = 1.8 vs. ~0.46 for paracetamol) should prioritize CAS 103912-30-7 over paracetamol itself or non-hydroxylated benzylidene analogs, as the dual H-bond donor architecture may facilitate target engagement while the patent landscape provides freedom-to-operate guidance [1].

Transition Metal Complex Synthesis for Catalytic and Electrochemical Sensor Development

The imine (–N=CH–) nitrogen combined with the para-phenolic –OH creates a bidentate N,O-coordination pocket enabling chelate complex formation with transition metals—a capability absent in paracetamol. Experimental precedent from the closely related analog (E)-2-((4-hydroxybenzylidene)amino)phenol confirms κ3-C,N,O tridentate chelation with Pd(II), yielding isolable, crystallographically characterized complexes [1]. Research groups developing Pd(II), Cu(II), Ni(II), or Zn(II) Schiff base complexes for catalytic cross-coupling, electrochemical paracetamol sensing (LOD ~0.067 μM reported for related Pd-Schiff base modified electrodes), or antimicrobial metallodrug screening should select CAS 103912-30-7 over monodentate paracetamol to achieve higher complex stability through the chelate effect [1][2].

Oxidative Stress Model Studies Requiring Defined, Intermediate Radical-Scavenging Potency

The QSAR framework established by Tang and Liu (2008) provides a quantitative hierarchy of radical-scavenging activity across hydroxyl-substituent Schiff bases, enabling rational selection based on desired antioxidant potency [1]. CAS 103912-30-7, by virtue of its para-hydroxybenzylidene architecture, is predicted to exhibit radical-scavenging activity that is lower than ortho-hydroxy isomers but higher than non-hydroxylated benzylidene analogs. The closest experimental surrogate (PSAP) demonstrated trapping of 13.7 peroxyl radicals per molecule versus 8.71 for the ortho-isomer OSAP, though the QSAR model attributes lower individual –OH contribution to the para position [1][2]. This positions CAS 103912-30-7 as a compound of interest for oxidative stress models—such as AAPH-induced erythrocyte hemolysis or DPPH radical scavenging assays—where researchers require a Schiff base with dual phenolic functionality but without the potentially confounding intramolecular H-bonding of ortho-hydroxy analogs.

Co-Crystal Engineering and Supramolecular Chemistry Exploiting Dual Free Hydrogen-Bond Donors

The para orientation of the benzylidene –OH group in CAS 103912-30-7 precludes intramolecular hydrogen bonding with the imine nitrogen, leaving both H-bond donor sites (phenolic –OH and acetamido –NH–) geometrically available for intermolecular interactions [1]. This contrasts with the ortho-hydroxy isomer (CAS 19930-37-1), where intramolecular O–H···N hydrogen bonding is structurally favored, potentially reducing the effective number of donor sites available for co-crystal formation. For crystal engineering studies, pharmaceutical co-crystal screening, or supramolecular synthon design, CAS 103912-30-7 offers a predictable two-donor, three-acceptor interaction profile with a computed TPSA of 61.7 Ų that remains compatible with typical co-crystal former solubility windows [1][2].

Quote Request

Request a Quote for Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.